molecular formula C20H19ClN2O2 B6012562 1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B6012562
M. Wt: 354.8 g/mol
InChI Key: QHZOLLMUDSSYQW-UHFFFAOYSA-N
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Description

1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a spiro[indene-1,4’-piperidine] core, which is further substituted with a 2-chloro-5-nitrophenylmethyl group. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

The synthesis of 1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spiro[indene-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chloro-5-nitrophenylmethyl group: This step often involves a nucleophilic substitution reaction where the spirocyclic core reacts with a 2-chloro-5-nitrobenzyl halide under basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] include other spirocyclic compounds and derivatives of indene and piperidine These compounds share structural similarities but may differ in their substituents and, consequently, their chemical and biological properties

Properties

IUPAC Name

1'-[(2-chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-19-6-5-17(23(24)25)13-16(19)14-22-11-9-20(10-12-22)8-7-15-3-1-2-4-18(15)20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZOLLMUDSSYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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